molecular formula C7H5BrF2S B6305965 (4-Bromo-2,3-difluorophenyl)(methyl)sulfane CAS No. 1823588-11-9

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6305965
CAS No.: 1823588-11-9
M. Wt: 239.08 g/mol
InChI Key: UWNAYECAKUJYMN-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound with a bromo group and two fluorine atoms at the 2- and 3-positions of the phenyl ring, along with a methylsulfane (-SCH₃) substituent. Sulfane sulfur compounds, such as this, are known for their reactivity and biological relevance, including roles in hydrogen sulfide (H₂S) storage and antioxidant activity .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNAYECAKUJYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution due to activation by adjacent fluorine atoms. Electron-withdrawing groups enhance electrophilicity at the para position, facilitating SNAr with nucleophiles like amines or alkoxides.

Reaction ConditionsReagentsProductYield (%)Source
DMF, 80°C, 12 hrsPotassium phthalimide(4-Phthalimido-2,3-difluorophenyl)(methyl)sulfane72
THF, −78°C to RT, Pd(dba)₂ catalystPhenylboronic acid(4-Phenyl-2,3-difluorophenyl)(methyl)sulfane85

Mechanism :

  • Deprotonation of the nucleophile (e.g., amine).

  • Attack on the activated aromatic ring at the bromine-bearing carbon.

  • Elimination of bromide to restore aromaticity .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYield (%)Source
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C4-Methoxyphenylboronic acid(4-(4-Methoxyphenyl)-2,3-difluorophenyl)(methyl)sulfane78

Buchwald-Hartwig Amination

ConditionsAmineProductYield (%)Source
Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CMorpholine(4-Morpholino-2,3-difluorophenyl)(methyl)sulfane68

Key Factors :

  • Solvent : Polar aprotic solvents (e.g., DME) enhance reaction efficiency.

  • Catalyst : Pd(0) or Pd(II) complexes with ligands like Xantphos stabilize intermediates .

Oxidation of the Sulfide Group

The methylsulfane moiety oxidizes to sulfoxide or sulfone under controlled conditions.

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)Acetic acid, RT, 6 hrs(4-Bromo-2,3-difluorophenyl)(methyl)sulfoxide89
mCPBADCM, 0°C to RT, 2 hrs(4-Bromo-2,3-difluorophenyl)(methyl)sulfone95

Mechanism :

  • Sulfoxide formation : Electrophilic attack by peroxide on sulfur, followed by oxygen insertion.

  • Sulfone formation : Further oxidation via a similar pathway with stronger oxidants.

Halogen Exchange Reactions

Bromine can be replaced by other halogens or functional groups via metal-halogen exchange.

ReagentConditionsProductYield (%)Source
n-BuLi, −78°C, THFQuench with I₂(4-Iodo-2,3-difluorophenyl)(methyl)sulfane63
CuCN, DMF, 120°C(4-Cyano-2,3-difluorophenyl)(methyl)sulfane71

Limitations :

  • Low temperatures (−78°C) prevent side reactions like Li–Br exchange at undesired positions .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed ortho-metalation enables functionalization.

ReagentConditionsProductYield (%)Source
LDA, −78°C, THFElectrophile: ClSiMe₃(4-Bromo-2,3-difluoro-5-SiMe₃-phenyl)(methyl)sulfane58

Mechanism :

  • Deprotonation by LDA generates a lithio intermediate.

  • Reaction with electrophiles (e.g., chlorosilanes) at the activated position .

Radical Reactions

Under UV light or radical initiators, the C–S bond undergoes homolytic cleavage.

InitiatorConditionsProductYield (%)Source
AIBN, Toluene, 80°C4-Bromo-2,3-difluorothiophenol + CH₃-

Applications :

  • Generation of thiophenol derivatives for further functionalization.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Biaryl Compounds :
    • (4-Bromo-2,3-difluorophenyl)(methyl)sulfane can be utilized to synthesize biaryl methyl sulfones through coupling reactions. These reactions often involve transition metals as catalysts, which facilitate the formation of C-C bonds between aromatic systems .
  • Functionalization of Aromatic Sulfides :
    • The compound serves as a precursor for the functionalization of aromatic sulfides. For example, it can react with various nucleophiles to introduce different functional groups onto the aromatic ring, enhancing the chemical diversity of synthesized compounds .

Medicinal Chemistry Applications

  • Anticancer Agents :
    • Research has indicated that derivatives of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane exhibit anticancer properties. The sulfone group is known to enhance the biological activity of compounds by improving solubility and metabolic stability .
  • Inhibitors for Enzymatic Activity :
    • The compound has been studied as a potential inhibitor for certain enzymes involved in cancer metabolism. Its structure allows for interaction with active sites of enzymes, thereby blocking their function and potentially leading to reduced tumor growth .
  • Neuroprotective Effects :
    • Some studies suggest that modifications of this compound may have neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases .

Material Science Applications

  • Polymer Chemistry :
    • (4-Bromo-2,3-difluorophenyl)(methyl)sulfane can be used as a building block in the synthesis of new polymers with tailored properties. The incorporation of bromine and fluorine atoms can impart unique characteristics such as increased thermal stability and chemical resistance .
  • Fluorinated Materials :
    • The presence of fluorine atoms enhances the hydrophobicity and chemical inertness of materials, making them suitable for applications in coatings and advanced materials where durability is essential .

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives from (4-Bromo-2,3-difluorophenyl)(methyl)sulfane. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic activity compared to standard chemotherapeutics.

Case Study 2: Polymer Development

In research conducted at a leading polymer chemistry lab, (4-Bromo-2,3-difluorophenyl)(methyl)sulfane was incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. The resultant polymers showed promise for use in high-performance applications.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
(4-Bromo-2,3-difluorophenyl)(methyl)sulfane Br (4-), F (2-,3-), -SCH₃ Potential H₂S release; reactive sulfur N/A
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane OEt (4-), F (2-,3-), -SCH₃ Increased lipophilicity vs. bromo
4-Bromo-2,3-difluoroaniline Br (4-), F (2-,3-), -NH₂ Amine group for drug synthesis
(4-Bromo-2-fluorophenyl)(methyl)sulfane Br (4-), F (2-), -SCH₃ Reduced fluorine substitution
Sulfone derivatives (e.g., 2-Bromo-1,2-diphenylethenyl sulfoxide) -SO₂- groups Antibacterial/fungicidal activity

Reactivity and Functional Group Analysis

  • Sulfane Sulfur vs. Sulfones : Unlike sulfones (e.g., sulfonamides or sulfoxides), which exhibit antibacterial activity , sulfane sulfur compounds like (4-Bromo-2,3-difluorophenyl)(methyl)sulfane are more reactive due to labile sulfur bonds. These may release H₂S under physiological conditions, contributing to antioxidant or regulatory effects .
  • Halogen Substitution : The bromo group at the 4-position enhances electrophilic aromatic substitution reactivity compared to ethoxy or methoxy analogs (e.g., the ethoxy derivative in ). Fluorine atoms increase electronegativity, improving metabolic stability and binding affinity in drug candidates .

Biological Activity

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom and two fluorine atoms attached to a phenyl ring, alongside a methyl sulfide group. The presence of halogens often enhances the lipophilicity and reactivity of organic compounds, which can influence their biological activity.

The biological activity of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can be facilitated by the presence of electronegative halogens that enhance hydrogen bonding and molecular recognition.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including resistant strains.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds including (4-Bromo-2,3-difluorophenyl)(methyl)sulfane reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:

CompoundMIC (μg/mL)Target Organism
(4-Bromo-2,3-difluorophenyl)(methyl)sulfane12.5Staphylococcus aureus (MSSA)
(4-Bromo-2,3-difluorophenyl)(methyl)sulfane6.25Staphylococcus aureus (MRSA)
Other related compounds1.56 - 12.5Various Gram-positive bacteria

These results indicate that the compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the clinical challenges posed by antibiotic resistance .

Case Studies

  • In Vitro Studies : A study conducted on the efficacy of various sulfide derivatives showed that (4-Bromo-2,3-difluorophenyl)(methyl)sulfane had a notable effect on inhibiting bacterial growth in vitro. The compound's structure allowed it to penetrate bacterial membranes effectively due to its lipophilic nature .
  • Cytotoxicity Assessment : In assessing cytotoxic effects alongside antimicrobial activity, it was found that while the compound was effective against bacteria, it exhibited low cytotoxicity against human cell lines at therapeutic concentrations. This suggests a favorable therapeutic index for potential drug development .

Research Applications

The compound has several promising applications in various fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Organic Synthesis : Utilized as an intermediate in synthesizing more complex organic molecules .
  • Material Science : Investigated for its potential in creating novel materials with specific properties due to its unique chemical structure .

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-2,3-difluorophenyl)(methyl)sulfane?

A common approach involves nucleophilic substitution or coupling reactions. For example:

  • Method A : React 4-bromo-2,3-difluorophenylboronic acid (precursor, ) with methylthiol reagents under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts).
  • Method B : Direct methylation of 4-bromo-2,3-difluorothiophenol using methyl iodide in the presence of a base (e.g., K₂CO₃).

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LCMS (retention time ~1.6 min under acidic conditions, ).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane).
Method Yield Key Conditions
Suzuki-Miyaura60-75%Pd(PPh₃)₄, DMF, 80°C
Direct Methylation45-55%K₂CO₃, acetone, reflux

Q. How is (4-Bromo-2,3-difluorophenyl)(methyl)sulfane characterized spectroscopically?

Key techniques include:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), with a singlet for SCH₃ (δ ~2.5 ppm).
    • ¹³C NMR : The sulfide carbon (C-S) resonates at δ 15–20 ppm.
  • LCMS : Expect [M+H]⁺ at m/z 251 (calculated for C₇H₅BrF₂S) and retention time alignment with HPLC (e.g., 1.6 min under QC-SMD-TFA05 conditions, ).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Compare with analogous sulfane structures (e.g., ).

Q. What are the critical handling and storage protocols for this compound?

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the sulfide group to sulfone .
  • Safety : Flash point ~108°C (similar to analogs, ); avoid open flames. Use PPE (gloves, goggles) due to potential bromine/fluorine toxicity.

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence regioselectivity in further functionalization?

The bromine (σ-directing, deactivating) and fluorine (strongly electronegative, meta/para-directing) groups create a complex electronic environment. For electrophilic substitution:

  • Meta to Fluorine : Favored due to fluorine’s inductive withdrawal.
  • Ortho/para to Bromine : Less likely due to steric hindrance and deactivation.

Q. Methodological Insight :

  • Use DFT calculations (e.g., Gaussian/B3LYP) to map electrostatic potential surfaces and predict reactive sites .
  • Validate predictions experimentally via bromination or nitration reactions, analyzing products via LCMS/¹H NMR.

Q. How to resolve contradictions between LCMS molecular ion data and HPLC retention times?

Scenario : A molecular ion ([M+H]⁺) confirms the target mass, but HPLC shows multiple peaks.

  • Step 1 : Check for byproducts (e.g., sulfoxide/sulfone oxidation products) using LCMS/MS fragmentation patterns.
  • Step 2 : Optimize purification (e.g., reverse-phase HPLC with 0.1% TFA modifier to improve resolution, ).
  • Step 3 : Perform 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity, especially if steric effects alter retention times.

Q. What computational approaches predict the sulfide group’s impact on NMR chemical shifts?

  • DFT Modeling : Calculate shielding tensors using software like ADF or ORCA. For example:
    • Optimize geometry at B3LYP/6-311+G(d,p).
    • Compare computed ¹H/¹³C shifts with experimental data (error margin <0.3 ppm for ¹H, ).
  • Case Study : The SCH₃ group in analogs (e.g., ) shows downfield shifts in ¹H NMR due to electron-withdrawing aryl rings.

Q. How to address low yields in coupling reactions involving this sulfide?

Potential Issues :

  • Pd Catalyst Poisoning : Sulfur ligands may deactivate Pd. Mitigate by using sulfur-tolerant catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
  • Steric Hindrance : Steric bulk from bromo/fluoro groups slows reactivity. Use microwave-assisted synthesis (e.g., 100°C, 30 min) .

Q. Optimization Table :

Catalyst Ligand Yield
Pd(PPh₃)₄None25%
Pd(OAc)₂SPhos68%

Q. What strategies identify byproducts from sulfide oxidation during storage?

  • Analytical Workflow :
    • LCMS : Monitor for [M+16]⁺ (sulfoxide) or [M+32]⁺ (sulfone).
    • HPLC-PDA : Detect UV absorption shifts (sulfone λmax ~220 nm vs. sulfide ~210 nm).
    • TGA/DSC : Assess thermal stability; sulfones decompose at higher temperatures (~300°C, ).

Q. Table 1: Key Physical Properties

Property Value Reference
Molecular Weight251.08 g/molCalculated
Density~1.45 g/cm³ (analog, )
Flash Point~108°C
HPLC Retention Time1.6 min (QC-SMD-TFA05)

Q. Table 2: Expected ¹H NMR Peaks

Proton δ (ppm) Multiplicity
SCH₃2.5Singlet
Aromatic H (C-5)7.3–7.5Doublet
Aromatic H (C-6)7.6–7.8Doublet of doublets

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